2-(4-Fluorophenyl)-7-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(4-fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement. This method uses 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines . Another approach involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions. For instance, nitro-substituted derivatives of this compound can react with C-nucleophiles under mild base-free conditions to form stable 1.5-dihydro derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium or copper salts. Reaction conditions typically involve moderate temperatures and atmospheric pressure.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound’s derivatives are explored for use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also have a fused triazole ring and are studied for their bioactivity.
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds are another class of heterocycles with potential pharmacological properties.
Uniqueness
2-(4-Fluorophenyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both fluorophenyl and pyridyl substituents, which can enhance its biological activity and selectivity compared to other similar compounds. The specific arrangement of these substituents can lead to distinct interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C16H10FN5 |
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Molecular Weight |
291.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10FN5/c17-12-6-4-11(5-7-12)15-20-16-19-10-8-14(22(16)21-15)13-3-1-2-9-18-13/h1-10H |
InChI Key |
MRJTUYWSOUIHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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